molecular formula C27H26N4O B4231455 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline CAS No. 7047-05-4

6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline

Cat. No. B4231455
CAS RN: 7047-05-4
M. Wt: 422.5 g/mol
InChI Key: QMIRDHVDMROKEC-UHFFFAOYSA-N
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Description

6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline, also known as EPCQ, is a quinoxaline derivative that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline is still being studied, but it is believed to act as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties and to protect against oxidative stress, which is a key factor in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline is its high potency and selectivity for acetylcholinesterase inhibition. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are several potential future directions for research on 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline may have applications in other areas of research, such as the development of new pesticides or herbicides.

Scientific Research Applications

6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has shown potential in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c1-2-30-15-17-31(18-16-30)27(32)22-13-14-23-24(19-22)29-26(21-11-7-4-8-12-21)25(28-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRDHVDMROKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388084
Record name (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7047-05-4
Record name (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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